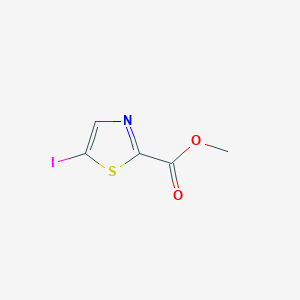

Methyl 5-iodo-1,3-thiazole-2-carboxylate

Beschreibung

Methyl 5-iodo-1,3-thiazole-2-carboxylate (CAS: 1935412-40-0) is a halogenated thiazole derivative with the molecular formula C₅H₄INO₂S and a molecular weight of 269.06 g/mol . The compound features a thiazole core substituted with an iodine atom at position 5 and a methyl ester group at position 2.

Eigenschaften

Molekularformel |

C5H4INO2S |

|---|---|

Molekulargewicht |

269.06 g/mol |

IUPAC-Name |

methyl 5-iodo-1,3-thiazole-2-carboxylate |

InChI |

InChI=1S/C5H4INO2S/c1-9-5(8)4-7-2-3(6)10-4/h2H,1H3 |

InChI-Schlüssel |

GKSWMCADSGRTJP-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=NC=C(S1)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-iodo-1,3-thiazole-2-carboxylate typically involves the iodination of a thiazole precursor. One common method includes the reaction of 1,3-thiazole-2-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of Methyl 5-iodo-1,3-thiazole-2-carboxylate may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and minimizing waste .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 5-iodo-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can be reduced to form thiazolidines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).

Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).

Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Major Products:

Substitution: Various substituted thiazole derivatives.

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidines.

Wissenschaftliche Forschungsanwendungen

Methyl 5-iodo-1,3-thiazole-2-carboxylate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 5-iodo-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects.

Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction, ultimately affecting cell viability and function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Positional Isomers: 4-Iodo vs. 5-Iodo Substitution

The positional isomer methyl 4-iodo-1,3-thiazole-2-carboxylate shares the same molecular formula and weight as the 5-iodo derivative but differs in the iodine substituent’s location (position 4 vs. 5) . This variation influences electronic and steric properties:

- Steric Hindrance : The 4-iodo isomer could exhibit greater steric hindrance near the ester group, affecting its participation in ester hydrolysis or transesterification reactions.

Halogen-Substituted Thiazoles

Methyl 5-Bromo-4-methyl-1,3-thiazole-2-carboxylate (CAS: Unreported)

- Molecular Formula: C₆H₆BrNO₂S

- Molecular Weight : 236.09 g/mol

- Key Differences: Halogen: Bromine at position 5 (vs. iodine), reducing atomic radius and polarizability.

- Implications : Bromine’s lower leaving-group ability compared to iodine may reduce efficacy in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

Comparison with Functional Analogs

Thiadiazole Derivatives

5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine (Molecular Weight: 191.25 g/mol) :

- Structural Differences : Replaces the thiazole core with a 1,3,4-thiadiazole ring.

- Biological Activity : Demonstrates insecticidal and fungicidal properties, attributed to the electron-deficient thiadiazole ring interacting with biological targets.

Dihydrothiazoles

Ethyl 3-ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate :

- Structural Differences : Saturated 2,3-dihydrothiazole ring with reduced aromaticity.

- Synthetic Utility : Synthesized via one-pot methods, suggesting possible streamlined routes for analogous thiazole derivatives.

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Electronic Tuning : The iodine atom in methyl 5-iodo-1,3-thiazole-2-carboxylate enhances its utility in palladium-catalyzed reactions, whereas bromine in analogs may limit such applications .

- Biological Potential: While direct biological data for the target compound are lacking, structurally related thiadiazoles and dihydrothiazoles exhibit pesticidal and antifungal activities, suggesting avenues for functionalization .

- Synthetic Flexibility : The ester group at position 2 allows for derivatization into amides or carboxylic acids, enabling diversification for drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.